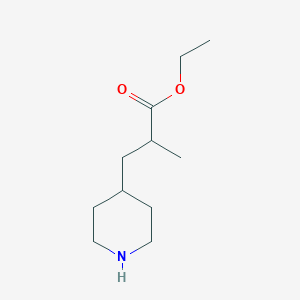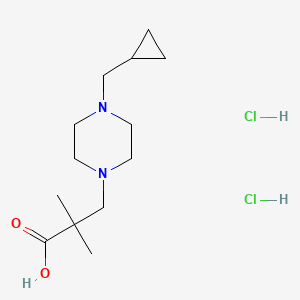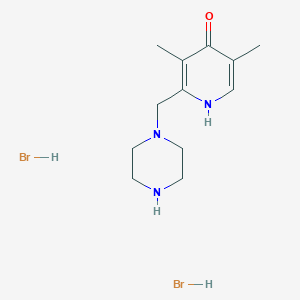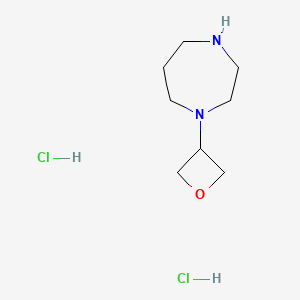
Clorhidrato de 2-fenilquinolin-4-amina
Descripción general
Descripción
2-Phenylquinolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H13ClN2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenylquinolin-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenylquinolin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylquinolin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El clorhidrato de 2-fenilquinolin-4-amina sirve como un andamiaje vital en el descubrimiento de fármacos debido a su estructura heterocíclica, que es una característica común en muchos compuestos farmacéuticos. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un punto de partida valioso para la síntesis de nuevos agentes terapéuticos .
Síntesis orgánica
Este compuesto se utiliza en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su reactividad permite diversas funcionalizaciones, que pueden conducir al desarrollo de nuevas entidades químicas con posibles aplicaciones industriales .
Ciencia de materiales
En la ciencia de materiales, el this compound se puede utilizar para crear nuevos materiales con propiedades específicas, como la conductividad o la luminiscencia, que son esenciales para desarrollar nuevos dispositivos electrónicos .
Química analítica
Debido a sus distintas propiedades químicas, este compuesto puede emplearse como reactivo o sonda molecular en química analítica para detectar o cuantificar otras sustancias, o para estudiar reacciones químicas .
Estudios biológicos
Los investigadores utilizan this compound en varios estudios biológicos para comprender los procesos celulares. Puede actuar como un inhibidor o activador de ciertas enzimas, lo que ayuda a dilucidar sus funciones en el cuerpo .
Química agrícola
En el campo de la química agrícola, los derivados del this compound se pueden sintetizar para crear nuevos pesticidas o herbicidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .
Ciencia ambiental
Este compuesto también puede desempeñar un papel en la ciencia ambiental, donde podría utilizarse para desarrollar sensores para contaminantes o para estudiar la degradación de sustancias peligrosas .
Nanotecnología
Por último, en nanotecnología, el this compound puede participar en la síntesis de nanopartículas o nanoestructuras que tienen aplicaciones en medicina, electrónica y almacenamiento de energía .
Mecanismo De Acción
Target of Action
The primary targets of 2-Phenylquinolin-4-amine hydrochloride are phytopathogenic fungi . These fungi are harmful to plant species and can cause significant economic loss in agricultural production .
Mode of Action
2-Phenylquinolin-4-amine hydrochloride interacts with these fungi, inhibiting their growth and proliferation . The structure-activity relationship (SAR) studies reveal that the aniline moiety at position 4 of the quinoline scaffold plays a key role in the potency of the compound . The substitution positions of the aniline moiety significantly influence the activities .
Biochemical Pathways
It is known that the compound demonstrates significant activities against the tested fungi , suggesting it may interfere with essential biological processes or pathways in these organisms.
Result of Action
The molecular and cellular effects of 2-Phenylquinolin-4-amine hydrochloride’s action result in significant inhibitory activities against phytopathogenic fungi . For instance, one of the compounds exhibited promising inhibitory activities against C. lunata, P. grisea, and A. alternate .
Análisis Bioquímico
Biochemical Properties
2-Phenylquinolin-4-amine hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit antifungal activities against various phytopathogenic fungi . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolic inactivation of chemotherapeutics . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
2-Phenylquinolin-4-amine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has demonstrated significant inhibitory activities against fungi, suggesting its potential to disrupt fungal cell signaling and metabolic pathways. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-Phenylquinolin-4-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antifungal activity is attributed to its ability to bind to specific enzymes and proteins, thereby inhibiting their functions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the fungal cells. Additionally, 2-Phenylquinolin-4-amine hydrochloride may induce changes in gene expression by interacting with transcription factors or other regulatory elements.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylquinolin-4-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Phenylquinolin-4-amine hydrochloride remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Phenylquinolin-4-amine hydrochloride vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may exhibit minimal biological activity, while higher doses can lead to significant effects . At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
2-Phenylquinolin-4-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s metabolism often involves phase I and phase II metabolic reactions, where it undergoes oxidation, reduction, or conjugation to form more hydrophilic metabolites . These metabolic reactions are crucial for the compound’s elimination from the body and its overall biological activity. The interaction with cytochrome P450 enzymes plays a significant role in its metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Phenylquinolin-4-amine hydrochloride within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters and proteins. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell.
Subcellular Localization
The subcellular localization of 2-Phenylquinolin-4-amine hydrochloride is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Propiedades
IUPAC Name |
2-phenylquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H2,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBMKQOTRRCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65197-47-9 | |
| Record name | 2-phenylquinolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)
![[1-(2-Bromo-5-trifluoromethylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1486914.png)










